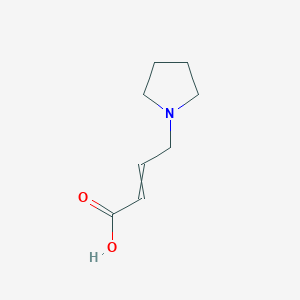

4-(吡咯烷-1-基)丁-2-烯酸

描述

4-(Pyrrolidin-1-yl)but-2-enoic acid is a chemical compound with potentially significant applications in chemistry and material science. It is related to compounds studied for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)but-2-enoic acid often involves complex organic synthesis processes. For example, a study describes the synthesis of a related compound, 4-(pyrrolidin-1-yl)pyridine-catalyzed esterification of 2-cyclohexylideneacetic acids, highlighting the intricate steps involved in the synthesis of such compounds (Sano et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)but-2-enoic acid is often characterized by X-ray diffraction and other advanced techniques. For instance, the structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using single crystal X-ray diffraction (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds like 4-(Pyrrolidin-1-yl)but-2-enoic acid is often studied in the context of their interaction with other chemicals. For example, the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene is a study in the unusual regio- and stereo-chemistry of such reactions (Fabrissin et al., 1980).

Physical Properties Analysis

The physical properties of similar compounds are often studied to understand their stability, solubility, and other characteristics. For instance, the study of a cocrystal of propynoic acid and 4-(1-pyrrolidino)-pyridine gives insights into the physical properties of such chemical structures (Wheeler & Foxman, 1992).

Chemical Properties Analysis

Chemical properties, including reactivity and bonding, are key aspects of research. The synthesis and properties of novel complexes derived from related compounds provide insights into the chemical behavior of 4-(Pyrrolidin-1-yl)but-2-enoic acid and its analogs (Du et al., 2016).

科学研究应用

杂环化合物的合成:Rossi 等人 (2007) 证明了 2-(1-N-叔丁氧羰基-肼基-乙基)-4-吡咯烷-1-基-丁-3-烯酸乙酯和 1-氨基-吡咯的合成,使用 1-叔丁氧羰基-3-甲基-4-乙氧羰基-1,2-二氮杂-1,3-二烯和 β,β,β 和 α,β-取代的烯胺。本研究突出了 4-(吡咯烷-1-基)丁-2-烯酸在通过不同的反应机制生成多种杂环化合物中的效用,包括立体专一的 [4+2] 环加成和加成/环化途径 (Rossi 等人,2007)。

化学反应和立体化学:Fabrissin 等人 (1980) 研究了甲基 (E)-和 (Z)-β-苯乙烯基砜与吡咯烷-1-基-4-叔丁基环己烯的反应。他们的研究揭示了这些反应中独特的区域和立体化学,突出了吡咯烷衍生物在有机合成中的复杂性和潜在应用 (Fabrissin 等人,1980)。

解共轭酯化:Sano 等人 (2006) 描述了一种使用 4-(吡咯烷-1-基)吡啶作为催化剂的 2-环己亚甲基乙酸的新型解共轭酯化。这项研究有助于理解涉及吡咯烷衍生物的酯化过程,在复杂有机分子的合成中显示出潜力 (Sano 等人,2006)。

生物学应用:Żmigrodzka 等人 (2022) 研究了吡咯烷的合成,指出了它们在医药和工业中的重要性,例如在染料和农用化学品中。他们对 [3+2] 环加成的研究证明了该反应的极性及其在温和条件下的适用性,展示了吡咯烷衍生物在创建生物活性化合物中的相关性 (Żmigrodzka 等人,2022)。

药代动力学和抗病毒活性:Patick 等人 (2005) 探索了与 4-(吡咯烷-1-基)丁-2-烯酸相关的新型化合物的抗病毒活性和药代动力学。本研究证明了此类化合物在治疗人类鼻病毒中的潜力,为开发新的抗病毒剂做出了贡献 (Patick 等人,2005)。

安全和危害

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

未来方向

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

4-pyrrolidin-1-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h3-4H,1-2,5-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFIUBOAHQZQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699417 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)but-2-enoic acid | |

CAS RN |

848133-09-5 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)